![molecular formula C17H24N6O7 B13572995 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes an azido group, a trioxa-azadodecane chain, and a piperidine-dione moiety, making it a subject of interest for researchers exploring novel chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps:
Formation of the Trioxa-Azadodecane Chain: This step involves the reaction of diethylene glycol with appropriate amines to form the trioxa-azadodecane chain. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source. This step requires careful handling due to the potentially explosive nature of azides.
Formation of the Piperidine-Dione Moiety: The piperidine-dione structure is synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical reactions.
Substitution: The azido group can be replaced by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
作用机制
The mechanism of action of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug delivery and molecular imaging.
相似化合物的比较
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: This compound shares the trioxa-azadodecane chain but lacks the azido and piperidine-dione moieties.
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Similar in structure but with a Boc-protected amine group instead of the azido group.
1,11-Diamino-3,6,9-trioxaundecane: Contains a similar trioxa chain but with different terminal groups.
Uniqueness
The uniqueness of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the azido group, in particular, allows for bioorthogonal reactions that are not possible with many other compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and how it compares to similar compounds
属性
分子式 |
C17H24N6O7 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
3-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H24N6O7/c18-22-20-4-6-29-8-10-30-9-7-28-5-3-19-12-11-15(25)23(17(12)27)13-1-2-14(24)21-16(13)26/h11,13,19H,1-10H2,(H,21,24,26) |
InChI 键 |
XULHMPPNPQBSBZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


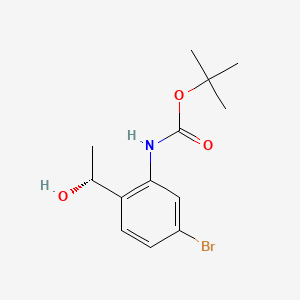
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
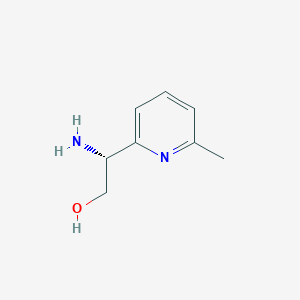

![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
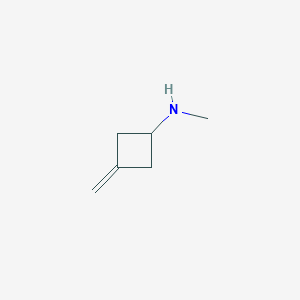
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
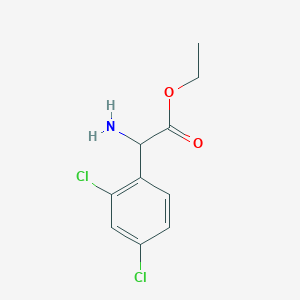
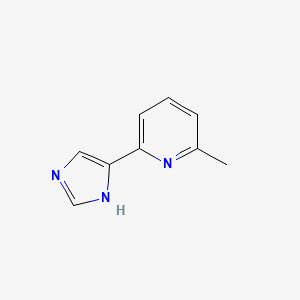
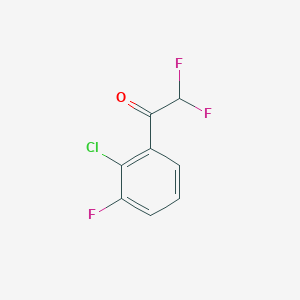
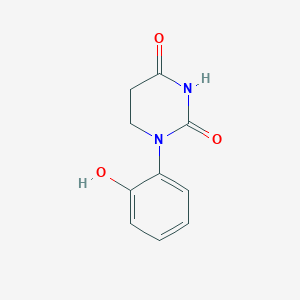
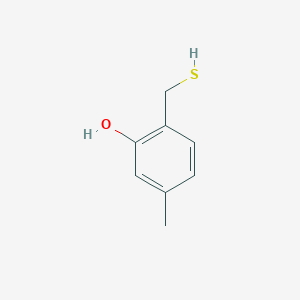

![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
